2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
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Overview
Description
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrolo and triazine rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. The reaction typically requires the use of bromohydrazone intermediates and can be facilitated by transition metal catalysts . Industrial production methods often involve multistep synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can be involved in intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bromine, phosphorus tribromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors, which are used in cancer therapy.
Industry: The compound is utilized in the production of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a potent inhibitor in cancer therapy and other diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This parent compound shares the same core structure but lacks the dichloro and carboxylic acid substituents.
7-Iodopyrrolo[2,1-f][1,2,4]triazine-4-amine: This compound has an iodine atom and an amine group, offering different reactivity and biological activity.
Thiazolo[3,2-b][1,2,4]triazine-2-carboxylic acid: This compound features a thiazole ring fused to the triazine, providing distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H3Cl2N3O2 |
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Molecular Weight |
232.02 g/mol |
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-5-3-1-2-4(6(13)14)12(3)11-7(9)10-5/h1-2H,(H,13,14) |
InChI Key |
JOZIEHVJYKZODV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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